N,N-[2,5-O-Dibenzyl-glucaryl]-DI-[1-amino-indan-2-OL]
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Overview
Description
N,N-[2,5-O-Dibenzyl-glucaryl]-DI-[1-amino-indan-2-OL]: is a complex organic compound that features a glucaryl backbone with dibenzyl groups and an indan-2-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-[2,5-O-Dibenzyl-glucaryl]-DI-[1-amino-indan-2-OL] typically involves multiple steps, including protection and deprotection of functional groups, as well as coupling reactions. The starting materials often include glucaric acid derivatives, benzyl chloride, and indan-2-ol. The reaction conditions may involve the use of strong bases like sodium hydride or potassium carbonate, and solvents such as dimethylformamide or tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indan-2-ol moiety, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can be performed on the glucaryl backbone, potentially converting carboxylic acids to alcohols.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology: In biological research, the compound may be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a candidate for investigating the mechanisms of enzyme catalysis.
Medicine: Potential applications in medicine include the development of new therapeutic agents. The compound’s ability to interact with biological molecules could lead to the discovery of new drugs or diagnostic tools.
Industry: In industrial applications, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics to these materials.
Mechanism of Action
The mechanism by which N,N-[2,5-O-Dibenzyl-glucaryl]-DI-[1-amino-indan-2-OL] exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s glucaryl backbone and indan-2-ol moiety may facilitate binding to active sites, leading to inhibition or activation of enzymatic activity. The pathways involved could include signal transduction or metabolic processes, depending on the specific biological context.
Comparison with Similar Compounds
N,N-Dibenzyl-glucaryl derivatives: These compounds share a similar glucaryl backbone but may differ in the substituents attached to the benzyl groups.
Indan-2-ol derivatives: Compounds with variations in the indan-2-ol moiety, such as different substituents on the aromatic ring.
Uniqueness: N,N-[2,5-O-Dibenzyl-glucaryl]-DI-[1-amino-indan-2-OL] is unique due to the combination of its glucaryl backbone with dibenzyl groups and the indan-2-ol moiety. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C34H40N2O9 |
---|---|
Molecular Weight |
620.7 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-3,4-dihydroxy-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-N'-[(3S,5S)-5-(hydroxymethyl)oxolan-3-yl]-2,5-bis(phenylmethoxy)hexanediamide |
InChI |
InChI=1S/C34H40N2O9/c37-17-25-16-24(20-43-25)35-33(41)31(44-18-21-9-3-1-4-10-21)29(39)30(40)32(45-19-22-11-5-2-6-12-22)34(42)36-28-26-14-8-7-13-23(26)15-27(28)38/h1-14,24-25,27-32,37-40H,15-20H2,(H,35,41)(H,36,42)/t24-,25-,27+,28-,29+,30+,31+,32+/m0/s1 |
InChI Key |
HLBCBFBFJWGTFR-QKXNMUHCSA-N |
Isomeric SMILES |
C1[C@@H](CO[C@@H]1CO)NC(=O)[C@@H]([C@@H]([C@H]([C@H](C(=O)N[C@@H]2[C@@H](CC3=CC=CC=C23)O)OCC4=CC=CC=C4)O)O)OCC5=CC=CC=C5 |
Canonical SMILES |
C1C(COC1CO)NC(=O)C(C(C(C(C(=O)NC2C(CC3=CC=CC=C23)O)OCC4=CC=CC=C4)O)O)OCC5=CC=CC=C5 |
Origin of Product |
United States |
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